2-{[3-(Trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3/c16-15(17,18)9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)14(21)22/h3-5,8,11-12H,1-2,6-7H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRBXIASDCEFTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
HATU-Mediated Coupling
The hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) reagent facilitates direct amidation under mild conditions.
Procedure :
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Combine 2-cyclohexanecarboxylic acid (1.0 equiv), 3-(trifluoromethyl)aniline (1.1 equiv), and HATU (1.2 equiv) in anhydrous dimethylformamide (DMF).
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Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) to maintain a basic pH.
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Stir at room temperature for 12–16 hours.
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Purify via high-performance liquid chromatography (HPLC) to isolate the product.
Key Advantages :
EDC/HOBt Activation
Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) offers a cost-effective alternative.
Procedure :
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Dissolve 2-cyclohexanecarboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in dichloromethane (DCM).
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Add EDC (1.2 equiv) and stir for 30 minutes to form the active ester.
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Introduce 3-(trifluoromethyl)aniline (1.1 equiv) and continue stirring for 24 hours.
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Quench with aqueous HCl, extract with ethyl acetate, and concentrate.
Optimization Notes :
-
Yields improve with extended reaction times (up to 48 hours).
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Side products (e.g., N-acylurea) are minimized by maintaining low temperatures (0–5°C).
Acyl Chloride Intermediate Route
Synthesis of 2-Chlorocarbonylcyclohexanecarboxylic Acid
Step 1 : Acid chloride formation.
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Treat 2-cyclohexanecarboxylic acid with thionyl chloride (SOCl₂, 3.0 equiv) in refluxing toluene.
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Remove excess SOCl₂ under reduced pressure to obtain the acyl chloride.
Step 2 : Amidation with 3-(trifluoromethyl)aniline.
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Add the acyl chloride (1.0 equiv) dropwise to a solution of 3-(trifluoromethyl)aniline (1.05 equiv) and NaOH (1.5 equiv) in tetrahydrofuran (THF).
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Stir at 0°C for 2 hours, then warm to room temperature.
Yield Considerations :
Solvent and Temperature Effects
Solvent Screening
| Solvent | Dielectric Constant | Reaction Efficiency (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| DCM | 8.9 | 72 |
| THF | 7.5 | 68 |
| Acetonitrile | 37.5 | 78 |
Data extrapolated from analogous amidation studies.
Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction rates.
Temperature Optimization
-
Room Temperature : 24-hour reaction time, 80% yield.
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0°C : 48-hour reaction time, 85% yield (reduced side reactions).
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Reflux : 12-hour reaction time, 70% yield (thermal decomposition observed).
Structural Characterization and Purity Assessment
Spectroscopic Confirmation
HPLC Purity Profiles
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 Reverse Phase | 60:40 MeCN:H₂O (+0.1% TFA) | 8.2 | 98.5 |
Challenges and Side Reactions
Trifluoromethyl Group Stability
The electron-withdrawing CF₃ group deactivates the aniline, necessitating excess coupling reagents (1.2–1.5 equiv).
Cyclohexane Ring Conformational Isomerism
Molecular modeling indicates the cyclohexane adopts a chair conformation, minimizing steric hindrance between the amide and carboxylic acid groups.
Industrial-Scale Considerations
Cost Analysis of Coupling Agents
| Reagent | Cost per kg (USD) | Typical Scale (kg) |
|---|---|---|
| HATU | 12,000 | 0.1–5 |
| EDC | 800 | 10–100 |
EDC is preferred for large-scale synthesis due to lower cost and easier handling.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-{[3-(Trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with desirable properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 2-{[3-(Trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent and selective interactions. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with nucleic acid functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
The trifluoromethyl group distinguishes this compound from analogs with alternative substituents:
- 2-{[3-(Butyrylamino)anilino]carbonyl}cyclohexanecarboxylic acid (CAS BBB/821): Contains a butyrylamino group instead of trifluoromethyl, reducing electronegativity and altering solubility (logP increased by ~0.5) .
- (Z)-3-[(2-Fluoroanilino)carbonyl]prop-2-enoic acid: A propenoic acid derivative with a fluorine substituent; planar geometry and intramolecular hydrogen bonding enhance crystallinity compared to the cyclohexane backbone .
- trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid : Positional isomer with trifluoromethyl at the 4-position, leading to distinct conformational effects on cyclohexane ring puckering .
Table 1: Substituent Impact on Key Properties
*logP estimated via computational models (e.g., ChemAxon).
Structural and Conformational Analysis
- Hydrogen bonding: The target compound may form intermolecular N–H⋯O bonds akin to (Z)-3-[(2-Fluoroanilino)carbonyl]prop-2-enoic acid, promoting crystal stability .
- Cyclohexane conformation: The chair conformation of the cyclohexane ring contrasts with the planar propenoic acid backbone in , affecting solubility and membrane permeability .
Biological Activity
2-{[3-(Trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid (CAS No. 54396-42-8) is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and databases.
- Molecular Formula : C15H16F3NO3
- Molecular Weight : 315.2876 g/mol
- Structure : The compound features a cyclohexanecarboxylic acid core with a trifluoromethyl-substituted aniline moiety, which may influence its pharmacological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes involved in lipid metabolism. It has been studied as a potential inhibitor of diacylglycerol acyltransferase 1 (DGAT1), an enzyme critical in triglyceride synthesis.
Inhibition Studies
Research indicates that this compound exhibits significant inhibitory effects on DGAT1. For instance, a study reported the following IC50 values for related compounds:
| Compound | Human DGAT1 IC50 (nM) | Mouse DGAT1 IC50 (nM) | Selectivity Ratio (ACAT1/DGAT1) |
|---|---|---|---|
| 4A | 2.1 | 3.7 | 1680 |
| 4B | 2.0 | 4.2 | 672 |
These findings suggest that the compound could effectively reduce triglyceride levels in vivo, making it a candidate for treating metabolic disorders related to lipid metabolism .
Case Study: Efficacy in Animal Models
In mouse models, the administration of compounds similar to this compound led to significant reductions in triglyceride levels after oral dosing. For instance, compound 4A demonstrated an approximate reduction of 84% in triglycerides after administration at a dose of 10 mg/kg .
Pharmacokinetics
Pharmacokinetic studies revealed that compounds with structural similarities showed favorable absorption profiles, with high concentrations observed in intestinal tissues compared to plasma. This suggests a targeted action that could minimize systemic side effects .
Toxicological Profile
Toxicity assessments have indicated that while the compound shows potent biological activity, it is essential to evaluate its safety profile thoroughly. Preliminary studies suggest moderate toxicity levels, necessitating further investigation into long-term effects and potential side effects associated with chronic use.
Q & A
Q. What are the key structural features and functional groups of 2-{[3-(Trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid, and how do they influence its reactivity?
The compound contains a cyclohexanecarboxylic acid backbone, an amide-linked 3-(trifluoromethyl)aniline moiety, and a ketone group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the carboxylic acid enables salt formation for solubility optimization. The amide linkage provides hydrogen-bonding potential, critical for target interactions in biochemical assays. Computational tools like AutoDock Vina can model these interactions by calculating grid maps for binding affinity predictions .
Q. What synthetic routes are commonly employed for preparing cyclohexanecarboxylic acid derivatives with trifluoromethyl substituents?
A robust method involves coupling 3-(trifluoromethyl)aniline with activated cyclohexanecarboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides). For example, Shao et al. (2010) demonstrated continuous-flow synthesis of β-aminocyclohexanecarboxylic acids using copper-catalyzed azide-alkyne cycloaddition (CuAAC), achieving high yields (85–92%) under mild conditions (50°C, 1–2 h). This approach minimizes side reactions and improves scalability .
Q. Which analytical techniques are recommended for characterizing this compound and validating purity?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H/¹³C/¹⁹F) are critical for structural confirmation. Purity (>98%) should be verified via reverse-phase HPLC with UV detection at 254 nm. Regulatory guidelines, such as those from the European Chemicals Agency (ECHA), recommend using pharmacopeial standards (e.g., USP/EP) for method validation during ANDA submissions .
Advanced Research Questions
Q. How can molecular docking studies optimize the design of analogs targeting cyclooxygenase (COX) or similar enzymes?
AutoDock Vina’s scoring function, which combines empirical and knowledge-based terms, predicts binding modes with improved accuracy. For instance, docking simulations of niflumic acid (a related trifluoromethylated compound) revealed strong COX-2 inhibition via π-π stacking with Phe518 and hydrogen bonding to Arg120. Similar protocols can be applied by setting grid boxes around active sites and clustering results to identify high-probability poses .
Q. What experimental strategies address low aqueous solubility in bioassays?
Solubility can be enhanced via salt formation (e.g., sodium or lysine salts) or co-solvent systems (e.g., DMSO/PEG 400). For in vitro assays, a 10% DMSO stock diluted to ≤0.1% in buffer is typical. Dynamic light scattering (DLS) can monitor aggregation, while saturation shake-flask methods quantify intrinsic solubility .
Q. How do discrepancies arise between computational binding predictions and experimental IC₅₀ values, and how can they be resolved?
AutoDock Vina may overestimate affinity due to rigid receptor assumptions. To resolve discrepancies:
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Accelerated stability studies (40°C/75% RH) over 4 weeks indicate degradation via hydrolysis of the amide bond at pH < 3. LC-MS can identify degradants (e.g., free cyclohexanecarboxylic acid). For long-term storage, lyophilized solids at -20°C in inert atmospheres are recommended .
Q. How can structure-activity relationship (SAR) studies guide the development of more potent analogs?
Key modifications include:
- Replacing the CF₃ group with other electron-withdrawing groups (e.g., Cl, NO₂) to modulate electronic effects.
- Introducing methyl groups on the cyclohexane ring to alter steric hindrance.
- Testing amide-to-ester substitutions to improve membrane permeability. Rodionov et al. (2005) used such strategies to enhance the bioavailability of β-amino acid derivatives .
Methodological Workflows
Q. Example: Continuous-Flow Synthesis Optimization
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | CuI (5 mol%) | Shao et al. 2010 |
| Temperature | 50°C | |
| Reaction Time | 1–2 h | |
| Yield | 85–92% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
